molecular formula C11H14O2 B1392475 2-Ethoxy-3,5-dimethylbenzaldehyde CAS No. 883536-29-6

2-Ethoxy-3,5-dimethylbenzaldehyde

Cat. No.: B1392475
CAS No.: 883536-29-6
M. Wt: 178.23 g/mol
InChI Key: OLWQLMANKDYNFD-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It is a benzaldehyde derivative, characterized by the presence of ethoxy and dimethyl groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3,5-dimethylbenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the ethylation of 3,5-dimethylbenzaldehyde using ethyl bromide in the presence of a strong base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-3,5-dimethylbenzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential as a bioactive compound.

    Medicine: Exploring its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,5-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, attacking electrophiles to form substituted products. The presence of ethoxy and dimethyl groups influences the reactivity and orientation of the substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combined presence of ethoxy and dimethyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs. This makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-ethoxy-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11-9(3)5-8(2)6-10(11)7-12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWQLMANKDYNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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